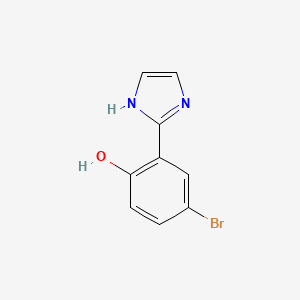

4-Bromo-2-(1H-imidazol-2-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCSFHRLFIGHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440790 | |

| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289506-17-8 | |

| Record name | 4-BROMO-2-(1H-IMIDAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of the 2-(Hydroxyphenyl)imidazole Scaffold

An In-Depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological relevance and synthetic accessibility is paramount. The 2-(hydroxyphenyl)imidazole moiety represents one such privileged structure. The inherent features of this scaffold—a planar, aromatic imidazole ring capable of hydrogen bonding and metal coordination, directly coupled to a phenolic group that can act as a hydrogen bond donor/acceptor or a handle for further derivatization—provide a rich pharmacophore for molecular recognition. The strategic placement of a bromine atom, as in the case of this compound, further enhances its utility, serving as a vector for subsequent cross-coupling reactions to explore chemical space and refine structure-activity relationships (SAR). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in the broader context of drug discovery.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a phenol ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.

| Property | Value | Source |

| CAS Number | 289506-17-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 239.07 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C=C1Br)C2=NC=CN2)O | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

Structural Diagram

Caption: Structure of this compound.

Synthesis Protocol: The Radziszewski Reaction

The most direct and industrially relevant method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers high atom economy by condensing a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[3] For the synthesis of this compound, the specific precursors are 5-bromosalicylaldehyde (the aldehyde), glyoxal (the 1,2-dicarbonyl), and a source of ammonia, typically ammonium acetate.[4][5][6]

The underlying causality of this one-pot reaction is the sequential formation of imines. Glyoxal reacts with ammonia to form a diimine intermediate. Concurrently, 5-bromosalicylaldehyde reacts with ammonia to form an aldimine. The subsequent condensation of these intermediates, followed by cyclization and dehydration (aromatization), yields the final 2-aryl-imidazole product.[7]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid as the solvent.

-

Addition of Glyoxal: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

-

Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker of ice water. Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8. This will precipitate the product fully.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual acetic acid and other impurities.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, is typically obtained as a solid.

Potential Applications in Drug Discovery & Chemical Biology

While specific biological activity data for this compound (CAS 289506-17-8) is not extensively published, its structural components are well-represented in pharmacologically active molecules. This makes it a compound of significant interest for screening libraries and as a foundational scaffold for medicinal chemistry campaigns.

Rationale for Investigation:

-

Enzyme Inhibition: The imidazole ring is a superb metal chelator and can participate in critical hydrogen bonding interactions within enzyme active sites. Notably, various substituted imidazoles and related heterocyclic phenols have been investigated as inhibitors of key enzymes. For example, the search for alternatives to lithium for treating bipolar disorder has focused on inhibitors of inositol monophosphatase (IMPase) , a key enzyme in the phosphatidylinositol signaling pathway.[8][9][10] The structural features of this compound make it a candidate for investigation against such targets.

-

Antimicrobial and Anticancer Agents: Imidazole-containing compounds are known to possess a broad spectrum of biological activities. Studies on structurally related substituted imidazoles have demonstrated potent antimicrobial and anticancer properties.[11][12] The presence of the bromophenol moiety can enhance lipophilicity and introduce specific electronic properties that may contribute to bioactivity.

-

Kinase Inhibition: The 2-substituted benzimidazole scaffold, a close structural relative, is a cornerstone of many kinase inhibitors, including the IGF-1R inhibitor BMS-536924.[13][14] The ability of the N-H and phenolic -OH groups to act as hinge-binding motifs makes this compound an attractive starting point for the development of novel kinase inhibitors.

-

Synthetic Building Block: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic elaboration of the scaffold to build libraries of analogues for SAR studies.

Caption: Potential applications and utility of the core scaffold.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate precautions by trained personnel.

Hazard Identification

Based on data from chemical suppliers, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. --INVALID-LINK--

References

- 1. scribd.com [scribd.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Heterocyclic Building Block.

Executive Summary

4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic compound of significant interest to the medicinal chemistry and materials science communities. Its structure, featuring a brominated phenol linked to an imidazole ring, provides a versatile scaffold for developing novel therapeutic agents and functional materials. The imidazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs, while the brominated phenol offers a reactive handle for further chemical modification and specific intermolecular interactions.

This technical guide provides a comprehensive overview of this compound (CAS No. 289506-17-8), detailing its core physicochemical properties, a robust and validated synthetic protocol, analytical characterization methods, and potential applications in drug discovery. It is designed to serve as a foundational resource for researchers aiming to synthesize, utilize, or modify this valuable chemical entity.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in experimental design. The molecular weight, a primary parameter for stoichiometric calculations, has been definitively established.[1][2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 289506-17-8 | [1][3][4] |

| Molecular Formula | C₉H₇BrN₂O | [1][5] |

| Molecular Weight | 239.07 g/mol | [1][2] |

| MDL Number | MFCD08668760 | [1][5] |

The structure combines a hydrogen-bond-donating phenol group and an imidazole ring that contains both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting imine nitrogen. This dual functionality is a key feature for its utility in drug design, particularly for targeting protein active sites.

Synthesis and Purification

The construction of the 2-substituted imidazole core of this molecule is efficiently achieved through the Debus-Radziszewski imidazole synthesis.[6][7] This classic multicomponent reaction offers a reliable pathway by condensing a 1,2-dicarbonyl compound (glyoxal), an aldehyde (5-bromosalicylaldehyde), and an ammonia source (ammonium acetate).[8][9]

3.1 Retrosynthetic Analysis

The logic for the synthesis involves disconnecting the imidazole ring, identifying readily available starting materials. The C-N bonds of the imidazole are disconnected to reveal the three key components.

Caption: Retrosynthetic pathway for the target molecule.

3.2 Proposed Synthetic Protocol

This protocol is adapted from established procedures for the Radziszewski reaction, which is known for its robustness in forming substituted imidazoles.[10]

Reagents and Equipment:

-

5-Bromosalicylaldehyde

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromosalicylaldehyde (10 mmol, 1 eq.), ammonium acetate (100 mmol, 10 eq.), and glacial acetic acid (50 mL).

-

Addition of Dicarbonyl: While stirring, add glyoxal (12 mmol, 1.2 eq., 40% aq. solution) dropwise to the mixture. The use of a large excess of ammonium acetate is critical as it serves as both the ammonia source and a buffer.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated NaHCO₃ solution. Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

3.3 Synthesis and Purification Workflow

Caption: Workflow from reaction setup to final product.

Analytical Characterization

Validation of the product's identity and purity is achieved through standard spectroscopic techniques. Metal complexes of similar imidazole-phenol ligands have been extensively characterized using these methods.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and imidazole rings. The phenolic -OH and imidazole N-H protons will likely appear as broad singlets. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.[12][13]

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M+ and M+2) in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak around 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. Aromatic C-H stretches would appear around 3100-3000 cm⁻¹, and C=N/C=C stretching vibrations from the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its metabolic stability.[6] The this compound structure is a prime candidate for several therapeutic areas.

-

Kinase Inhibition: Many small-molecule kinase inhibitors utilize heterocyclic scaffolds to form key hydrogen bonds within the ATP-binding pocket of the enzyme. The donor/acceptor pattern of the imidazole-phenol core can mimic the hinge-binding interactions of the adenine portion of ATP. The bromine atom can be used to occupy hydrophobic pockets or as a handle for further derivatization via cross-coupling reactions.

-

Antimicrobial and Anticancer Agents: Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[11] The planar aromatic structure can facilitate intercalation with DNA, while the heteroatoms can chelate essential metal ions required for microbial or cancer cell growth.

-

Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating with transition metals through the phenolic oxygen and one of the imidazole nitrogens. Such metal complexes have shown enhanced biological activity compared to the ligands alone.[11]

Caption: Inhibition of a generic kinase signaling pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 4-bromophenol and various bromo-imidazoles provide a strong basis for safe handling protocols.

Table 2: Hazard Identification and Safe Handling Recommendations

| Category | Recommendation |

| GHS Hazard Statements | Based on analogs, may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[14] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

Conclusion

This compound is a high-value chemical building block with significant potential in drug discovery and materials science. Its well-defined physicochemical properties and accessible synthesis via the robust Radziszewski reaction make it an attractive scaffold for further investigation. The presence of multiple functional groups offers rich opportunities for chemical modification and for forming critical interactions with biological targets. Adherence to proper analytical characterization and safety protocols will ensure the successful and safe application of this versatile compound in research and development.

References

- 1. 289506-17-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. 289506-17-8 | MFCD08668760 | this compound [aaronchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. irjse.in [irjse.in]

- 14. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol

This guide provides a comprehensive technical overview of a strategic synthetic approach to this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The imidazole moiety is a common scaffold in numerous pharmaceuticals, and its combination with a substituted phenol creates a versatile building block for further chemical exploration. This document outlines a validated, multi-step synthesis, detailing the reaction mechanisms, experimental protocols, and analytical considerations necessary for successful execution in a laboratory setting.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. The core principle involves the initial preparation of a key intermediate, 2-amino-5-bromophenol, followed by the construction of the imidazole ring. This approach allows for the isolation and purification of intermediates, ensuring the final product's high purity.

The proposed synthetic pathway can be visualized as follows:

Caption: A high-level overview of the synthetic strategy.

Synthesis of the Key Intermediate: 2-Amino-5-bromophenol

The initial and critical step is the synthesis of 2-amino-5-bromophenol. This intermediate can be prepared from 5-bromo-2-nitrophenol via the reduction of the nitro group. Several reducing agents can be employed for this transformation, with sodium bisulfite or catalytic hydrogenation being common and effective choices.

Mechanistic Insight: Reduction of a Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. In this case, the electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it susceptible to nucleophilic attack by the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Experimental Protocol: Reduction using Sodium Bisulfite

This protocol is adapted from established procedures for the reduction of nitrophenols.[1][2]

Materials:

-

5-Bromo-2-nitrophenol

-

0.5% Aqueous Sodium Hydroxide (NaOH) solution

-

Sodium Bisulfite (NaHSO₃), 85% pure

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.

-

To this solution, add sodium bisulfite portion-wise. The reaction is exothermic and should be monitored.

-

Stir the reaction mixture at room temperature for 15-30 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.

-

The crude product can be further purified by recrystallization from an ether/hexane solvent system.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Bromo-2-nitrophenol | 218.01 | 1.0 | e.g., 1.34 mmol |

| Sodium Bisulfite (85%) | 104.06 | ~7.3 | e.g., 9.76 mmol |

| 0.5% aq. NaOH | - | solvent | 30 mL |

Imidazole Ring Formation: Synthesis of this compound

With the key intermediate in hand, the next stage is the construction of the imidazole ring. A reliable and widely used method for this is the Debus-Radziszewski imidazole synthesis.[3][4][5] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate). In this specific synthesis, we will adapt this method using glyoxal as the 1,2-dicarbonyl component and 2-amino-5-bromophenol, which provides both the aldehyde (in situ or from a precursor) and the amine functionality.

A more direct approach involves the reaction of 2-amino-5-bromophenol with an appropriate C2 source for the imidazole ring, such as a formylating agent or a reagent that can be converted to a formyl group equivalent. A related synthesis of a similar compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, was achieved by reacting 5-bromosalicylaldehyde with 2,3-diaminopyridine.[6] This suggests a plausible route where an amino-aldehyde cyclizes to form the imidazole ring.

For the synthesis of the target molecule, a one-pot reaction of 2-amino-5-bromophenol with a suitable aldehyde and an ammonia source is a practical approach.

Mechanistic Insight: The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a powerful tool for the construction of substituted imidazoles.[3] The reaction mechanism is thought to proceed in two main stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the imidazole ring after dehydration and aromatization.

Caption: A simplified representation of the Debus-Radziszewski reaction.

Experimental Protocol: Imidazole Formation

This protocol is a proposed adaptation based on the principles of the Debus-Radziszewski synthesis and related literature precedents.[7][8][9]

Materials:

-

2-Amino-5-bromophenol

-

Glyoxal (40% solution in water)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromophenol in glacial acetic acid.

-

Add ammonium acetate to the solution and stir until it dissolves.

-

Add a 40% aqueous solution of glyoxal dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Amino-5-bromophenol | 188.03 | 1.0 |

| Glyoxal (40% aq.) | 58.04 (anhydrous) | 1.0 - 1.2 |

| Ammonium acetate | 77.08 | 2.0 - 3.0 |

| Glacial acetic acid | 60.05 | solvent |

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the successful formation of the imidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and N-H stretches of the phenol and imidazole moieties.

-

Melting Point: To assess the purity of the final product.

Safety Considerations

-

5-Bromo-2-nitrophenol: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Amino-5-bromophenol: May be harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

-

Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with extreme care.

-

Glyoxal: Is a skin and eye irritant. Avoid contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined protocols and adhering to good laboratory practices, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The key to this synthesis is the careful execution of the reduction of the nitrophenol intermediate and the subsequent construction of the imidazole ring using the versatile Debus-Radziszewski reaction.

References

- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol

This guide will, therefore, provide a foundational understanding of the compound based on available information and theoretical knowledge. It will serve as a framework for researchers and drug development professionals, outlining the expected properties and the experimental methodologies that would be required for a thorough characterization.

Introduction

4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a bromine atom and an imidazole group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The phenol moiety can act as a hydrogen bond donor and acceptor, while the imidazole ring provides a site for coordination with metal ions and participation in various biological interactions. The bromine atom can be utilized for further synthetic modifications, making it a versatile building block for the synthesis of more complex molecules.

Molecular Structure and Basic Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 289506-17-8 | Supplier Data |

| Molecular Formula | C₉H₇BrN₂O | Supplier Data |

| Molecular Weight | 239.07 g/mol | Supplier Data |

| Appearance | Yellow Powder | Supplier Data |

Molecular Structure:

Caption: Molecular structure of this compound.

Anticipated Physical Properties and Experimental Determination

While specific experimental data is unavailable, we can predict the general physical properties and outline the standard methods for their determination.

Melting Point

-

Anticipated Property: As a solid, crystalline compound, this compound is expected to have a defined melting point. The presence of hydrogen bonding from the phenol and imidazole groups would likely result in a relatively high melting point.

-

Experimental Protocol for Determination (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) is placed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Solubility

-

Anticipated Property: The solubility will be dictated by the interplay of the polar phenol and imidazole groups and the nonpolar bromophenyl core. It is expected to have low solubility in water and nonpolar solvents like hexanes, and higher solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

-

Experimental Protocol for Determination (Visual Method):

-

Solvent Selection: A range of solvents with varying polarities is chosen.

-

Sample Preparation: A known amount of the compound is added to a fixed volume of the solvent at a controlled temperature.

-

Observation: The mixture is agitated, and the solubility is determined by visual inspection for the absence of solid particles. This can be quantified by determining the mass of solute required to saturate a given volume of solvent.

-

Acidity (pKa)

-

Anticipated Property: The phenol group will impart acidic properties, while the imidazole ring can act as both a weak acid and a weak base. The pKa of the phenolic proton is expected to be influenced by the electron-withdrawing effects of the bromine and imidazole substituents.

-

Experimental Protocol for Determination (Potentiometric Titration):

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water-ethanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.

-

Anticipated Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and imidazole rings, as well as exchangeable protons for the -OH and -NH groups. The coupling patterns and chemical shifts of the aromatic protons would provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

-

Anticipated Bands:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

An N-H stretching band for the imidazole group (around 3100-3500 cm⁻¹).

-

C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations in the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).

-

A C-Br stretching band (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS)

-

Anticipated Fragmentation: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Synthesis

A plausible synthetic route for this compound would involve the condensation of 5-bromosalicylaldehyde with glyoxal and ammonia, or a protected form of 2-aminoacetaldehyde, followed by oxidation. This is a variation of the well-established Radziszewski imidazole synthesis.

Caption: Plausible synthetic workflow for this compound.

Relevance in Research and Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds.

-

Enzyme Inhibition: The imidazole and phenol groups can interact with the active sites of various enzymes, making this scaffold a promising starting point for the design of enzyme inhibitors.

-

Antimicrobial and Anticancer Agents: Imidazole-containing compounds have a well-documented history of antimicrobial and anticancer activities.

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or metallodrugs with potential therapeutic or diagnostic applications.

Conclusion

This compound is a compound with significant potential in various scientific fields. While a comprehensive experimental characterization is not yet publicly available, this guide provides a theoretical framework for its physical and spectroscopic properties, along with established methodologies for their determination. Further research into the synthesis and characterization of this molecule is warranted to unlock its full potential for applications in drug discovery and materials science.

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Given the absence of specific experimental solubility data in publicly available literature, this document synthesizes foundational chemical principles and established methodologies to predict its solubility behavior and provides a robust framework for its experimental determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from initial screening to formulation and ultimate bioavailability.[1] For a compound like this compound, understanding its solubility is paramount for designing effective in vitro assays, developing suitable formulations for in vivo studies, and ensuring consistent manufacturing processes. Poor aqueous solubility, for instance, can be a significant hurdle, often leading to challenges in absorption and bioavailability.[2][3]

Molecular Structure and Predicted Solubility Behavior

To anticipate the solubility of this compound, we must first dissect its molecular structure, which is a composite of a brominated phenol and an imidazole ring.

-

The Imidazole Moiety : Imidazole itself is a polar, aromatic heterocycle.[4] It is amphoteric, capable of acting as both a weak acid and a weak base.[4][5] The presence of two nitrogen atoms allows for hydrogen bonding, contributing to its solubility in polar solvents like water.[4][6] The pKa of the imidazole ring is approximately 7.2, indicating that its protonation state, and therefore solubility, will be pH-dependent.[5]

-

The 4-Bromophenol Moiety : Phenol is weakly acidic, and the presence of a bromine atom at the para position (4-position) increases its lipophilicity. 4-Bromophenol is described as being slightly soluble in water but soluble in various organic solvents such as ethanol, ether, and chloroform.[7]

Integrated Prediction for this compound:

Based on these constituent parts, this compound is expected to exhibit moderate to low aqueous solubility. The polar imidazole and phenolic hydroxyl groups will contribute to water solubility, while the bromo-substituted benzene ring will enhance its solubility in organic solvents. The overall solubility will be a balance of these competing factors. It is anticipated that the compound will be more soluble in polar organic solvents like ethanol, methanol, and DMSO than in non-polar solvents like hexane.[5] Furthermore, its aqueous solubility is expected to be significantly influenced by pH, with increased solubility in both acidic and basic conditions due to the protonation of the imidazole ring and deprotonation of the phenolic hydroxyl group, respectively.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the accurate determination of the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose due to its reliability and reproducibility.[3]

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol Steps

-

Preparation of Solvent Systems : Prepare a range of aqueous and organic solvents. For aqueous solubility, it is crucial to use buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to understand the impact of ionization.[2]

-

Addition of Compound : Add an excess amount of solid this compound to each vial containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Tightly seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).[2] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the suspensions to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.[8]

-

Quantification : Accurately dilute the filtered saturate with the HPLC mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.[9]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | pH | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ~6.5 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 1.0 | [Experimental Value] | [Calculated Value] |

| PBS | 7.4 | [Experimental Value] | [Calculated Value] |

| 0.1 M NaOH | 13.0 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

-

pH-Solubility Profile : A plot of solubility versus pH will reveal the influence of ionization on the compound's solubility. Higher solubility at low pH would be attributed to the protonation of the imidazole nitrogen, while increased solubility at high pH would be due to the deprotonation of the phenolic hydroxyl group.

-

Solvent Effects : Comparing the solubility in different organic solvents provides insights into the polarity of the molecule and helps in selecting appropriate solvents for formulation and analytical method development.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements.

Caption: Key factors influencing solubility measurements.

-

Temperature : Solubility is generally temperature-dependent. Therefore, maintaining a constant and controlled temperature during the experiment is crucial.[2]

-

Purity of the Compound : Impurities can either increase or decrease the apparent solubility of the compound. Using a highly purified sample is essential for accurate measurements.

-

Crystal Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.[9]

-

Equilibration Time : Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.

Conclusion and Future Directions

References

- 1. rheolution.com [rheolution.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol and its Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of significant interest, and explores the landscape of its structural analogues. We will delve into the synthetic methodologies, elucidate the critical structure-activity relationships (SAR), and discuss the diverse biological activities that position these molecules as promising candidates for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The 2-Aryl-Imidazolyl-Phenol Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous natural products and synthetic drugs.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, imparts desirable physicochemical properties such as hydrogen bonding capability and water solubility, which are crucial for drug-target interactions.[1] When coupled with a phenolic moiety, particularly a brominated one, the resulting scaffold, exemplified by this compound, presents a unique combination of structural features that can be exploited for therapeutic benefit.

The phenol group can act as a hydrogen bond donor and acceptor, while the bromine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile.[3][4] This guide will explore how modifications to this core structure give rise to a diverse array of structural analogues with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its analogues typically involves the construction of the imidazole ring as a key step. Several classical and modern synthetic methods can be employed, with the choice often depending on the desired substitution pattern and the availability of starting materials.

The Radziszewski and Debus Syntheses: Foundational Routes to Imidazoles

One of the most established methods for imidazole synthesis is the Radziszewski reaction and its variations, such as the Debus synthesis.[2][5] This approach generally involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (or an ammonium salt).

A plausible synthetic route to the core structure, this compound, can be conceptualized starting from 5-bromosalicylaldehyde. This aldehyde can react with a suitable dicarbonyl equivalent and a source of ammonia to form the desired imidazole ring.

Conceptual Synthetic Workflow: Radziszewski Approach

Caption: Conceptual workflow for the synthesis of the core scaffold via a Radziszewski-type reaction.

Synthesis of Substituted Analogues

The true power of this scaffold lies in the ability to readily synthesize a library of analogues by varying the starting materials. For instance, substituting 5-bromosalicylaldehyde with other substituted salicylaldehydes allows for the introduction of different functional groups on the phenolic ring. Similarly, using different dicarbonyl compounds or primary amines in place of ammonia can lead to substitutions on the imidazole ring.

A particularly relevant example is the synthesis of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, which has been achieved via the Debus–Radziszewski method using benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate.[5] This demonstrates the modularity of the synthesis, allowing for the creation of highly substituted and sterically diverse analogues.

Experimental Protocol: Synthesis of a Tetra-substituted Imidazole Analogue [5]

-

Reactant Preparation: Dissolve benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction: Reflux the mixture for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the crude product by filtration, wash with a cold solvent to remove impurities, and recrystallize from an appropriate solvent system to obtain the pure tetra-substituted imidazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry.[5][6]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the nature of their substituents. Understanding the SAR is crucial for the rational design of more potent and selective therapeutic agents.[7]

The Role of the Bromine Substituent

The bromine atom on the phenol ring plays a multifaceted role. Its electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group, which can be critical for target binding. Furthermore, its lipophilicity can impact cell membrane permeability and overall pharmacokinetic properties. Studies on other bromophenol derivatives have shown that the number and position of bromine atoms can be indispensable for certain biological activities, such as enzyme inhibition.[4]

Impact of Imidazole Substitution

Substitution on the imidazole ring significantly modulates the biological activity. For example, N-alkylation or N-arylation of the imidazole can alter the molecule's steric bulk and electronic distribution, leading to changes in target affinity and selectivity.[1] The introduction of bulky substituents, as seen in the tetra-phenyl substituted analogue, can lead to distinct biological profiles.[5]

The Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key pharmacophoric feature. It can participate in hydrogen bonding interactions with biological targets, a common feature in many enzyme inhibitors and receptor antagonists. Its position relative to the imidazole ring is also critical for maintaining the correct geometry for target engagement.

SAR Logical Relationship Diagram

Caption: Key structural features influencing the biological activity of the scaffold.

Biological Activities and Therapeutic Potential

Structural analogues of this compound have demonstrated a range of promising biological activities.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[2] The this compound scaffold is no exception. For instance, the copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol has been shown to be highly active against both Gram-positive and Gram-negative bacteria.[5] This suggests that these compounds could serve as leads for the development of new antibacterial agents to combat drug-resistant pathogens.

Anticancer Activity

The imidazole core is a prevalent feature in many anticancer agents, targeting various mechanisms such as tubulin polymerization and enzyme inhibition.[1][6] The ability of imidazole-containing compounds to interact with various biological targets makes them attractive candidates for cancer drug discovery.[1] While specific anticancer data for the parent this compound is not extensively documented in the provided search results, the general anticancer potential of both imidazole and bromophenol derivatives is well-established.[3][6]

Table 1: Representative Biological Activities of Imidazole and Bromophenol Derivatives

| Compound Class | Biological Activity | Representative Examples/Targets | References |

| Imidazole Derivatives | Anticancer | Tubulin polymerization inhibitors, Enzyme inhibitors (e.g., HDAC, HIF) | [1][6] |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, Fungi | [2][5] | |

| Bromophenol Derivatives | Enzyme Inhibition | Protein tyrosine phosphatase 1B (PTP1B), Isocitrate lyase (ICL) | [4] |

| Anticancer | Cytotoxicity against various cancer cell lines | [3][8] | |

| Antioxidant | Radical scavenging activity | [4] |

Enzyme Inhibition

The structural features of these analogues make them suitable candidates for enzyme inhibitors. The imidazole ring can coordinate with metal ions in metalloenzymes, while the phenolic group can form hydrogen bonds within the active site. Bromophenol derivatives, for example, have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs.[4]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The modularity of its synthesis allows for the creation of diverse chemical libraries, and the established biological activities of its constituent moieties provide a strong rationale for further investigation.

Future research should focus on:

-

Expansion of Analogue Libraries: Systematic modification of all three key components (phenolic ring, imidazole ring, and bromine substitution) to build a comprehensive SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Bromo-2-(1H-imidazol-2-yl)phenol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. When fused with a phenolic moiety, the resulting 2-(hydroxyphenyl)imidazole framework offers a rich pharmacophore for targeting a diverse array of biological processes. This technical guide delves into the synthesis, potential biological activities, and future research directions for a specific, yet promising, member of this class: 4-Bromo-2-(1H-imidazol-2-yl)phenol . The strategic introduction of a bromine atom onto the phenol ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability, making it a compelling candidate for further investigation in drug discovery programs.

Synthetic Pathways: A Rational Approach to a Novel Scaffold

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot, multi-component reaction, which is highly desirable for its operational simplicity and atom economy.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Bromosalicylaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq) and glacial acetic acid.

-

To this solution, add glyoxal (1.1 eq) and ammonium acetate (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a protic solvent that facilitates the condensation reactions and helps to maintain a suitable pH for the cyclization to the imidazole ring.

-

Ammonium Acetate: Acts as the ammonia source required for the formation of the imidazole heterocycle. It is a convenient and stable alternative to using gaseous ammonia.

-

Reflux Conditions: Provide the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps, driving the reaction to completion.

-

Precipitation in Ice Water: The product is expected to have low solubility in water, making this an effective method for initial isolation from the reaction solvent and water-soluble byproducts.

Potential Biological Activities and Mechanisms of Action

The chemical architecture of this compound suggests a predisposition for several key biological activities, drawing parallels from structurally related compounds. The primary areas of interest for this molecule would be in antimicrobial and anticancer research.

Antimicrobial Potential

The imidazole moiety is a cornerstone of many antifungal and antibacterial agents. Furthermore, brominated phenols are known to possess antimicrobial properties. The combination of these two pharmacophores in a single molecule could lead to synergistic or enhanced antimicrobial effects. For instance, various 2-(substituted-benzimidazol-2-yl)-4-bromophenols have demonstrated significant antimicrobial activity[1].

Potential Mechanism of Action:

The antimicrobial action could arise from multiple mechanisms, including:

-

Enzyme Inhibition: The imidazole ring can coordinate with metal ions essential for the function of microbial enzymes.

-

Disruption of Cell Membranes: The lipophilic nature of the bromophenol moiety could facilitate the disruption of the bacterial cell membrane integrity.

-

Inhibition of Biofilm Formation: Many phenolic compounds have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.

Anticancer Activity

Derivatives of 4-Bromo-2-methoxyphenol have been investigated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines[2]. The introduction of the imidazole group could further enhance this activity.

Potential Signaling Pathways and Mechanisms:

The anticancer effects could be mediated through several pathways, with a strong possibility of inducing apoptosis (programmed cell death).

References

The Discovery and Ascendancy of Brominated Phenols: A Technical Guide for the Modern Researcher

This guide provides an in-depth exploration of the discovery, history, and scientific significance of brominated phenols. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific journey of these fascinating marine natural products. We will delve into the foundational discoveries, the evolution of analytical and synthetic methodologies, and the burgeoning understanding of their biological roles, offering field-proven insights and detailed protocols to empower your own research endeavors.

Introduction: The Emergence of Brominated Phenols from the Marine Pharmacopeia

The marine environment, a vast and chemically diverse ecosystem, has long been a treasure trove for natural product discovery. Among the myriad of bioactive compounds isolated from marine organisms, brominated phenols (BPs) stand out for their unique structural features and wide-ranging biological activities. These compounds, characterized by a phenol ring substituted with one or more bromine atoms, represent a significant class of marine secondary metabolites.[1] Their discovery opened a new chapter in marine natural product chemistry, revealing a fascinating interplay between marine organisms and their chemical environment.

Initially identified as key flavor compounds in seafood, the perception of BPs has evolved dramatically.[2] Once associated with the characteristic "sea-like" taste, we now recognize their potent antimicrobial, antioxidant, anticancer, and anti-diabetic properties, among others.[3][4] This guide will trace the path of brominated phenols from their initial discovery to their current status as promising lead compounds in drug discovery and valuable tools in chemical biology.

A Historical Perspective: Charting the Discovery Timeline

The story of brominated phenols begins in the mid-20th century, a period of burgeoning interest in the chemical constituents of marine life.

The Landmark Isolation from Rhodomela larix

The seminal moment in the history of brominated phenols occurred in 1967 , with the first isolation of two such compounds from the red alga Rhodomela larix.[4][5] This discovery was a watershed, demonstrating that marine organisms possessed the biochemical machinery to incorporate bromine, an element abundant in seawater, into their secondary metabolites. This finding spurred a wave of bioprospecting efforts, leading to the identification of a vast and growing family of brominated phenols from various marine sources.

Expanding the Brominated Phenol Family

Following the initial discovery, researchers began to uncover a remarkable diversity of brominated phenols in a wide array of marine organisms. While red algae, particularly those from the family Rhodomelaceae, are the most prolific producers, BPs have also been isolated from brown and green algae, sponges, ascidians, and marine bacteria.[4][6] This widespread distribution across different phyla hints at their fundamental ecological roles, likely as chemical defense agents against predation and fouling.[4][7]

The structural diversity of these compounds is equally impressive, ranging from simple monobrominated phenols to complex polybrominated diphenyl ethers.[6][8] This structural variety is a testament to the evolutionary adaptation of marine organisms and provides a rich scaffold for medicinal chemistry exploration.

From the Ocean to the Lab: Methodologies for Isolation and Characterization

The journey of a brominated phenol from its natural source to a pure, characterized compound in the laboratory involves a series of meticulous steps. The evolution of these techniques has been pivotal to our understanding of this class of molecules.

Early Techniques: A Glimpse into the Past

In the early days of natural product chemistry, the isolation and identification of compounds were arduous tasks reliant on classical chemical methods.

-

Extraction: Initial extraction from algal biomass was typically performed using organic solvents like methanol or ethanol to draw out the secondary metabolites.[9]

-

Early Identification: Simple colorimetric tests were often the first line of investigation. For instance, the reaction of phenols with ferric chloride to produce a distinct color was a common preliminary test.[10] Reaction with bromine water, which results in the formation of a precipitate, was another qualitative method used to infer the presence of a phenolic compound capable of undergoing electrophilic substitution.[10]

These early methods, while foundational, lacked the specificity and sensitivity of modern analytical techniques.

The Modern Workflow: High-Throughput and High-Resolution

Contemporary research on brominated phenols benefits from a sophisticated arsenal of analytical instrumentation that enables rapid and unambiguous identification.

-

Sample Preparation: Collect fresh red algae (e.g., Rhodomela confervoides) and freeze-dry to remove water content. Grind the dried biomass into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: Macerate the powdered algae in methanol at room temperature for 24 hours. Repeat the extraction process three times to ensure exhaustive recovery of the target compounds. The choice of methanol is critical as it efficiently extracts a broad range of polar to moderately nonpolar compounds, including brominated phenols.

-

Solvent Partitioning: Concentrate the combined methanolic extracts under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step fractionates the complex extract based on the polarity of its constituents, with brominated phenols typically concentrating in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Purification: Subject the bioactive fractions to a series of chromatographic separations.

-

Silica Gel Column Chromatography: This is an effective first step for gross separation of compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for the final purification of individual brominated phenols. A C18 reverse-phase column is commonly used with a gradient elution system of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.[11]

-

Once isolated, the structure of a novel brominated phenol is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of a brominated compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the final structure.[9][12]

The following diagram illustrates the modern workflow for the discovery of brominated phenols:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine bromophenols, synthesis, biological effects | Encyclopedia MDPI [encyclopedia.pub]

- 6. d-nb.info [d-nb.info]

- 7. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromophenol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profiling of 4-Bromo-2-(1H-imidazol-2-yl)phenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 4-Bromo-2-(1H-imidazol-2-yl)phenol, bearing the Chemical Abstracts Service (CAS) registry number 289506-17-8.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this particular molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established spectroscopic principles and data from its constituent fragments, 4-bromophenol and 1H-imidazole, to provide a robust theoretical framework for its spectroscopic analysis.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The structural combination of a brominated phenol and an imidazole moiety suggests a range of potential biological activities and coordination chemistry. Accurate spectroscopic characterization is the cornerstone of its chemical identity, enabling researchers to confirm its synthesis, assess its purity, and understand its electronic and structural properties. This guide will delve into the theoretical underpinnings of the key spectroscopic techniques used for the elucidation of its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is paramount. The molecule consists of a phenol ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the imidazole protons, and the phenolic and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol (Predicted):

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, leading to sharper signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | Phenolic OH | The acidic proton of the phenol will appear as a broad signal at a downfield chemical shift due to hydrogen bonding. Its position is highly dependent on concentration and solvent. |

| ~10-12 | Broad Singlet | 1H | Imidazole NH | The proton on the imidazole nitrogen will also be a broad, downfield signal due to exchange and hydrogen bonding. |

| ~7.8-8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the imidazole group. Deshielded due to the proximity of the electron-withdrawing imidazole. |

| ~7.5-7.7 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to the imidazole and ortho to the bromine. |

| ~7.2-7.4 | Singlet | 2H | Imidazole CH | The two CH protons of the imidazole ring are expected to be in a similar chemical environment, potentially appearing as a singlet or two closely spaced doublets. |

| ~7.0-7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the hydroxyl group and ortho to the bromine. |

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals. The choice of DMSO-d₆ as a solvent helps in observing the exchangeable OH and NH protons, which might be broadened or absent in non-polar solvents like CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol (Predicted):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2-5 seconds

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | Phenolic C-O | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~145-150 | Imidazole C=N | The carbon atom double-bonded to nitrogen in the imidazole ring. |

| ~130-135 | Aromatic C-Br | The carbon atom attached to the bromine is deshielded. |

| ~115-130 | Aromatic CH | The chemical shifts of the aromatic CH carbons will vary depending on their position relative to the substituents. |

| ~110-125 | Imidazole CH | The CH carbons of the imidazole ring. |

| ~110-115 | Aromatic C-C(imidazole) | The carbon of the phenol ring attached to the imidazole group. |

Mass Spectrometry (MS)